tert-butyl 3-oxo-3-(pyridin-3-yl)propanoate
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Overview
Description
tert-Butyl 3-oxo-3-(pyridin-3-yl)propanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a pyridine ring, and a propanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Esterification: One common method for preparing tert-butyl 3-oxo-3-(pyridin-3-yl)propanoate involves the esterification of 3-oxo-3-(pyridin-3-yl)propanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Flow Microreactors: A more sustainable and efficient method involves the use of flow microreactors.
Industrial Production Methods: Industrial production of this compound often employs continuous flow processes to enhance efficiency and scalability. These methods leverage advanced reactor designs and optimized reaction conditions to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-oxo-3-(pyridin-3-yl)propanoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles in the presence of suitable catalysts or under basic conditions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Amides, thioesters, and other substituted derivatives.
Scientific Research Applications
tert-Butyl 3-oxo-3-(pyridin-3-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of tert-butyl 3-oxo-3-(pyridin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
- tert-Butyl 3-oxo-3-(pyridin-2-yl)propanoate
- tert-Butyl 3-oxo-3-(pyridin-4-yl)propanoate
- tert-Butyl 3-oxo-3-(quinolin-3-yl)propanoate
Uniqueness: tert-Butyl 3-oxo-3-(pyridin-3-yl)propanoate is unique due to the position of the pyridine ring, which can influence its reactivity and interaction with biological targets. The presence of the tert-butyl group also enhances its stability and solubility, making it a valuable compound for various applications .
Properties
CAS No. |
1397195-04-8 |
---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.3 |
Purity |
95 |
Origin of Product |
United States |
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